{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Overview
Description
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol is an organic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
Many bioactive compounds, including some indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes. For instance, some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, some indole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability. For instance, the introduction of fluorine into an organic molecule can influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. Some indole derivatives, for instance, have shown various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol typically involves the reaction of 4-fluorobenzyl bromide with 1,2,4-oxadiazole-5-carboxylic acid under basic conditions. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired methanol derivative. Common reagents used in this synthesis include sodium hydroxide and a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
- {3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
- {3-[(4-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Uniqueness
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYYZOUJWLRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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